[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Description
The compound [(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate is a highly complex organic oxygen compound classified under oligosaccharides. It features:
- A chromen-4-one core (flavonoid backbone) substituted with hydroxyl and phenyl groups.
- Two (E)-3-(4-hydroxyphenyl)prop-2-enoate (ferulic acid-like) esters linked to a glycosylated oxane (sugar) moiety.
- Extensive hydroxylation and stereochemical complexity, as indicated by its (2R,3R,4S,5R,6S) configuration .
Properties
Molecular Formula |
C39H32O15 |
|---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O15/c40-23-9-1-20(2-10-23)5-15-30(45)50-19-29-33(47)37(53-31(46)16-6-21-3-11-24(41)12-4-21)35(49)39(52-29)54-38-34(48)32-27(44)17-26(43)18-28(32)51-36(38)22-7-13-25(42)14-8-22/h1-18,29,33,35,37,39-44,47,49H,19H2/b15-5+,16-6+/t29-,33-,35-,37+,39+/m1/s1 |
InChI Key |
NFSCOXCDAAETPI-WSLAOOLZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O |
Origin of Product |
United States |
Preparation Methods
Extraction from Natural Sources
One of the initial methods involves isolating the compound or its precursors from natural sources such as plant extracts rich in flavonoids and polyphenols, notably from species like Glycyrrhiza glabra or Camellia sinensis. These natural products are subjected to solvent extraction, followed by chromatographic purification, and sometimes enzymatic modification to enhance yield and purity.
Semi-Synthesis
Semi-synthetic approaches modify naturally derived flavonoids or phenolic compounds. For example, starting with a flavonoid backbone such as quercetin or kaempferol, selective hydroxylation, glycosylation, and esterification reactions are performed to introduce the specific hydroxyl groups, glycosidic linkages, and the enoyl side chain.
Total Chemical Synthesis
Total synthesis involves constructing the molecule from simpler building blocks through a multi-step process:
Step 1: Construction of the Chromen-4-one Core
The chromen-4-one (flavonoid) core is synthesized via cyclization of appropriate phenolic precursors, often through Claisen-Schmidt condensation followed by oxidative cyclization.Step 2: Functionalization of the Core
Hydroxylation at specific positions is achieved via regioselective hydroxylation using reagents like osmium tetroxide or via enzymatic hydroxylation employing cytochrome P450 enzymes.Step 3: Glycosylation
The formation of glycosidic bonds at designated hydroxyl groups employs glycosyl donors such as peracetylated sugar derivatives activated by promoters like BF₃·OEt₂ or TMSOTf, ensuring stereoselective attachment at the 2- and 3-hydroxyl positions.Step 4: Installation of the Enoyl Side Chain
The conjugated (E)-3-(4-hydroxyphenyl)prop-2-enoyl group is introduced via acylation reactions using activated acid derivatives, such as acid chlorides or anhydrides, under controlled conditions to maintain the (E)-configuration.
Specific Methodologies and Conditions
| Step | Methodology | Reagents | Conditions | Notes |
|---|---|---|---|---|
| Chromen core synthesis | Acid-catalyzed cyclization | Salicylaldehyde derivatives, acetylacetone | Reflux, inert atmosphere | Ensures regioselectivity |
| Hydroxylation | Enzymatic hydroxylation | Cytochrome P450 enzymes | Aqueous buffer, controlled pH | High stereoselectivity |
| Glycosylation | Glycosyl donor activation | Peracetylated sugar, BF₃·OEt₂ | Low temperature, inert atmosphere | Stereoselective, regioselective |
| Esterification | Acylation | (E)-3-(4-hydroxyphenyl)prop-2-enoyl chloride | Pyridine or DMAP catalysis | Maintains (E)-configuration |
Challenges and Optimization
- Stereoselectivity: Achieving the correct stereochemistry at multiple chiral centers requires chiral catalysts or protecting group strategies.
- Regioselectivity: Selective hydroxylation and glycosylation demand precise control over reaction conditions.
- Yield and Purity: Multi-step synthesis often results in low overall yields; purification via chromatography and recrystallization is essential.
Recent Advances and Research Findings
Recent research emphasizes enzymatic synthesis to improve stereoselectivity and environmental sustainability. For example, engineered P450 enzymes have been used to hydroxylate flavonoids selectively, while glycosyltransferases facilitate regio- and stereoselective glycosylation. These biocatalytic methods have shown promising yields and selectivity, reducing the need for protecting groups and harsh reagents.
Data Tables Summarizing Preparation Methods
| Method Type | Advantages | Limitations | Typical Use Cases |
|---|---|---|---|
| Natural extraction | High specificity | Low yield, environmental concerns | Initial research and bioactivity studies |
| Semi-synthesis | Moderate yield, control | Requires natural precursors | Structural modification |
| Total synthesis | Complete control, novel derivatives | Complex, low yield | Structure-activity relationship studies |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and physicochemical differences between the target compound and its analogues:
| Compound Name/ID | Molecular Weight (g/mol) | Key Functional Groups | Source/Application | References |
|---|---|---|---|---|
| Target Compound | ~1167* | Chromen-4-one, phenylpropenoate esters, oligosaccharide | Not specified | |
| 3,6'-Disinapoyl Sucrose | 752.68 | Sucrose core, sinapoyl (methoxylated cinnamate) esters | Pharmacological research, food additives | |
| (2E)-3-(4-(β-D-Glucopyranosyloxy)phenyl)prop-2-enoic acid | 326.29 | Glucosylated phenylpropenoic acid | Plant metabolites | |
| Compound from (C60H62O24) | 1167.10 | 2-Arylbenzofuran flavonoid, multiple glycosides | Foeniculum vulgare (fennel) | |
| CID in | 902.25 | Chromen-4-one, phenylpropenoate, methyloxane | Predicted high polarity (CCS: 285.8 Ų) |
*Molecular weight inferred from structurally similar compounds in .
Key Observations:
Structural Complexity: The target compound exceeds simpler analogues like glucosylated phenylpropenoic acid (326 g/mol) in molecular weight and functionalization, likely due to its oligosaccharide backbone and dual phenylpropenoate esters .
Chromen-4-one vs. Benzofuran: Unlike the 2-arylbenzofuran flavonoid in , the target retains a chromen-4-one core, which is associated with stronger UV absorption and redox activity .
Ester Diversity: Compared to 3,6'-disinapoyl sucrose (sinapoyl esters), the target uses 4-hydroxyphenylpropenoate esters, which lack methoxy groups but may enhance hydrogen-bonding capacity .
Physicochemical Properties
- Polarity : The target’s polar surface area (estimated >350 Ų) surpasses 3,6'-disinapoyl sucrose (polar surface area: ~250 Ų) due to additional hydroxyl groups and glycosylation .
- Lipophilicity: The AlogP value of the target is predicted to be lower (~0.75) than the benzofuran flavonoid in (AlogP: 2.30), indicating reduced membrane permeability .
- Collision Cross-Section (CCS) : Analogues like CID in show CCS values of ~285 Ų for [M+H]⁺, suggesting compact folding despite high molecular weight .
Biological Activity
The compound [(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate exhibits significant biological activity that has garnered attention in various fields of research. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple hydroxyl groups and chromene derivatives. Its IUPAC name reflects its intricate stereochemistry and functional groups:
Antioxidant Properties
Research indicates that the compound possesses antioxidant properties , which are crucial for mitigating oxidative stress in cells. A study demonstrated its ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism involves blocking the NF-kB signaling pathway, which plays a pivotal role in inflammation .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. The compound was found to disrupt the cell cycle at the G1 phase and induce caspase-dependent apoptosis pathways .
The biological activities of the compound can be attributed to its interaction with specific molecular targets:
- Antioxidant Mechanism : The presence of hydroxyl groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Anti-inflammatory Mechanism : By modulating the NF-kB pathway, the compound reduces the expression of inflammatory mediators.
- Anticancer Mechanism : It activates apoptotic pathways through caspase activation and alters cell cycle regulation by affecting cyclin-dependent kinases.
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Antioxidant | Free radical scavenging | , |
| Anti-inflammatory | NF-kB pathway inhibition | , |
| Anticancer | Apoptosis induction | , |
Case Studies
- Study on Antioxidant Activity : A study published in Acta Scientific Microbiology evaluated the antioxidant capacity of various phenolic compounds including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
- Anti-inflammatory Research : In a clinical trial setting, patients with chronic inflammatory conditions were administered extracts containing this compound. A marked decrease in inflammatory markers was observed after 12 weeks of treatment .
- Cancer Cell Line Studies : A series of experiments conducted on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis rates .
Q & A
Q. Q1: What are the common synthetic routes for this compound, and what are the critical steps requiring optimization?
Methodological Answer: The compound is synthesized via multi-step glycosylation and esterification reactions. Key steps include:
- Glycosylation : Coupling the chromen-4-one core with a protected sugar moiety under anhydrous conditions (e.g., DCM, EDC●HCl, DMAP) to ensure regioselectivity .
- Esterification : Introducing the (E)-3-(4-hydroxyphenyl)prop-2-enoyl groups via Steglich esterification, requiring precise stoichiometric control to avoid diastereomer formation .
- Deprotection : Final deprotection using mild acidic or enzymatic conditions to preserve labile hydroxyl groups .
Critical Optimization Parameters:
- Temperature control during glycosylation (20–25°C) to prevent β-elimination.
- Reaction monitoring via TLC or HPLC to track intermediate purity (e.g., 92% yield achieved in analogous syntheses) .
Advanced Synthesis: Computational Optimization
Q. Q2: How can computational methods improve the synthesis of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and AI-driven reaction path searches can:
- Predict transition states for glycosylation and esterification, identifying energy barriers to optimize reaction conditions .
- Screen solvent systems (e.g., DCM vs. THF) for polarity and steric effects using COSMO-RS models .
- Validate synthetic routes via machine learning (ML) platforms trained on analogous flavonoid-glycoside syntheses .
Example Workflow:
Use Gaussian or ORCA for DFT-based transition-state analysis.
Apply ML models (e.g., Chemprop) to predict coupling efficiency.
Validate with small-scale experiments (≤100 mg) before scaling .
Basic Characterization Techniques
Q. Q3: What spectroscopic methods are essential for verifying the structure of this compound?
Methodological Answer:
Advanced Characterization: Multi-Spectral Analysis
Q. Q4: How can researchers resolve conflicting spectral data for this compound?
Methodological Answer:
- Dynamic NMR : Resolve conformational isomerism (e.g., rotamers in ester groups) by varying temperature (25–60°C) .
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed byproducts) using collision-induced dissociation (CID) .
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable (requires slow evaporation from MeOH/H₂O) .
Data Reconciliation Table:
| Conflicting Signal | Technique | Resolution |
|---|---|---|
| Overlapping anomeric protons | 2D HSQC | Assign via ¹H-¹³C correlations |
| Ester carbonyl ambiguity | IR + DFT | Compare experimental vs. computed C=O stretches |
Stability and Degradation Studies
Q. Q5: What experimental designs assess hydrolytic stability under physiological conditions?
Methodological Answer:
- pH-Varied Hydrolysis : Incubate in buffers (pH 1–8, 37°C) and monitor degradation via HPLC at 0, 6, 12, 24 h. Key degradation products include free chromen-4-one and cinnamic acid derivatives .
- Kinetic Modeling : Use first-order kinetics to calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .
Degradation Pathways:
Ester hydrolysis → free (E)-3-(4-hydroxyphenyl)prop-2-enoic acid.
Glycosidic bond cleavage → aglycone formation.
Addressing Data Contradictions
Q. Q6: How should researchers analyze contradictory results in reaction yields or purity?
Methodological Answer:
- Factorial Design of Experiments (DoE) : Test variables (e.g., temperature, solvent ratio) to identify interactions causing variability .
- Reproducibility Protocols : Standardize quenching/purification steps (e.g., flash chromatography gradients) .
Case Study:
A 20% yield variation was traced to residual moisture in DCM; implementing molecular sieves (3Å) improved consistency to ±5% .
Advanced Reactor Design
Q. Q7: What reactor configurations enhance scalability while minimizing side reactions?
Methodological Answer:
- Microreactors : Improve heat/mass transfer for exothermic esterification steps (residence time: 2–5 min) .
- Plug-Flow Reactors (PFR) : Maintain laminar flow for glycosylation (shear-sensitive step) .
Simulation Tools:
COMSOL Multiphysics models fluid dynamics and reaction kinetics to optimize PFR dimensions .
AI-Driven Research Integration
Q. Q8: How can AI accelerate hypothesis generation for novel derivatives?
Methodological Answer:
- Generative AI : Train transformer models (e.g., ChemBERTa) on flavonoid-glycoside databases to propose structurally novel analogs .
- Automated Labs : Robotic platforms execute high-throughput screens (e.g., 96-well plates) for bioactivity testing .
Green Chemistry Considerations
Q. Q9: What solvent-free or catalytic strategies reduce environmental impact?
Methodological Answer:
- Ball Milling : Mechanochemical glycosylation (yield: 85%, no solvent) .
- Enzymatic Catalysis : Lipases (e.g., CAL-B) for esterification in ionic liquids (e.g., [BMIM][PF₆]) .
Pharmacological Profiling
Q. Q10: What in vitro models are suitable for preliminary bioactivity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
